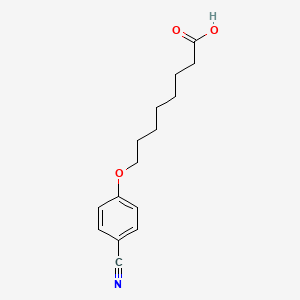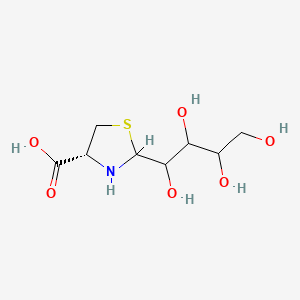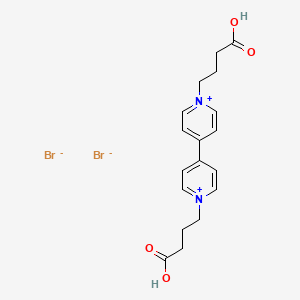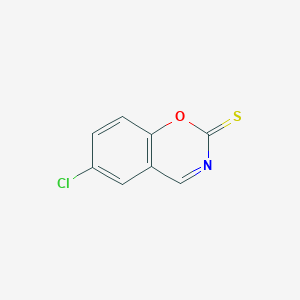![molecular formula C14H17N5O B12583365 1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]- CAS No. 436855-76-4](/img/structure/B12583365.png)
1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the imidazoquinoline family, known for their antiviral, immunomodulatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]- typically involves the following steps:
Formation of the Imidazoquinoline Core: This is achieved by cyclization reactions involving substituted anilines and aldehydes under acidic conditions.
Introduction of the Aminoethoxyethyl Group: This step involves nucleophilic substitution reactions where the imidazoquinoline core is reacted with 2-(2-aminoethoxy)ethyl halides in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and ethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions include various substituted imidazoquinolines, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a ligand for various biological receptors, influencing cellular processes.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]- involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets adenosine receptors and Toll-like receptors (TLR7 and TLR8).
Pathways Involved: The compound modulates immune responses by activating these receptors, leading to the production of cytokines and other immune mediators.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazo[4,5-c]quinolin-4-amine: Lacks the aminoethoxyethyl group but shares the core structure.
1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine: Substituted at different positions, showing different biological activities.
Uniqueness
1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]- is unique due to its specific substitution pattern, which enhances its interaction with biological targets and improves its pharmacological profile .
Properties
CAS No. |
436855-76-4 |
|---|---|
Molecular Formula |
C14H17N5O |
Molecular Weight |
271.32 g/mol |
IUPAC Name |
1-[2-(2-aminoethoxy)ethyl]imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C14H17N5O/c15-5-7-20-8-6-19-9-17-12-13(19)10-3-1-2-4-11(10)18-14(12)16/h1-4,9H,5-8,15H2,(H2,16,18) |
InChI Key |
VEFOQIDEIFMNAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)N)N=CN3CCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583293.png)
![2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B12583313.png)

![4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol](/img/structure/B12583320.png)

![Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate](/img/structure/B12583335.png)


![N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12583354.png)
![{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12583361.png)


